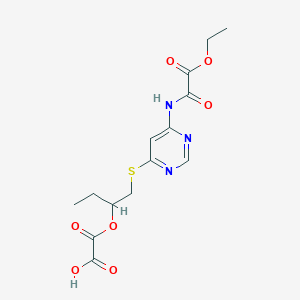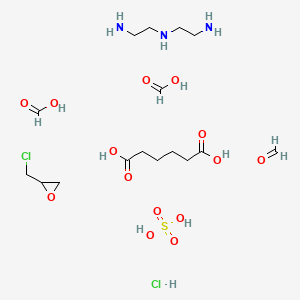
N'-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;formaldehyde;formic acid;hexanedioic acid;sulfuric acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanedioic acid, polymer with N-(2-aminoethyl)-1,2-ethanediamine, (chloromethyl)oxirane, formaldehyde and formic acid, formate hydrochloride sulfate is a complex polymeric compound. It is synthesized through the polymerization of hexanedioic acid with N-(2-aminoethyl)-1,2-ethanediamine, (chloromethyl)oxirane, formaldehyde, and formic acid. This compound is often used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, polymer with N-(2-aminoethyl)-1,2-ethanediamine, (chloromethyl)oxirane, formaldehyde and formic acid, formate hydrochloride sulfate involves several steps:
Polymerization: Hexanedioic acid is polymerized with N-(2-aminoethyl)-1,2-ethanediamine under controlled conditions.
Addition of (chloromethyl)oxirane: The polymer is then reacted with (chloromethyl)oxirane to introduce epoxy groups.
Formaldehyde and Formic Acid Reaction: Formaldehyde and formic acid are added to the reaction mixture to further modify the polymer structure.
Formation of Formate Hydrochloride Sulfate: The final step involves the formation of formate hydrochloride sulfate through a series of neutralization and precipitation reactions.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large reactors with precise control over temperature, pressure, and reaction time. The process involves continuous monitoring and adjustment to ensure the desired polymer properties are achieved.
Chemical Reactions Analysis
Types of Reactions
Hexanedioic acid, polymer with N-(2-aminoethyl)-1,2-ethanediamine, (chloromethyl)oxirane, formaldehyde and formic acid, formate hydrochloride sulfate undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the polymer’s properties.
Substitution: Substitution reactions can occur at the epoxy or amine groups, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups into the polymer.
Scientific Research Applications
Hexanedioic acid, polymer with N-(2-aminoethyl)-1,2-ethanediamine, (chloromethyl)oxirane, formaldehyde and formic acid, formate hydrochloride sulfate has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and tissue engineering.
Industry: Utilized in coatings, adhesives, and sealants due to its unique chemical properties.
Mechanism of Action
The mechanism of action of hexanedioic acid, polymer with N-(2-aminoethyl)-1,2-ethanediamine, (chloromethyl)oxirane, formaldehyde and formic acid, formate hydrochloride sulfate involves interactions with various molecular targets and pathways. The polymer’s functional groups can interact with biological molecules, leading to changes in cellular processes. For example, the epoxy groups can form covalent bonds with proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- Hexanedioic acid, polymer with N-(2-aminoethyl)-1,3-propanediamine, aziridine, propylenediamine and α-hydro-ω-hydroxypoly(oxy-1,2-ethanediyl) .
- Hexanedioic acid, polymer with N-(2-aminoethyl)-1,3-propanediamine, aziridine, (chloromethyl)oxirane .
Uniqueness
Hexanedioic acid, polymer with N-(2-aminoethyl)-1,2-ethanediamine, (chloromethyl)oxirane, formaldehyde and formic acid, formate hydrochloride sulfate is unique due to its specific combination of functional groups and polymer structure. This uniqueness allows it to be used in specialized applications where other similar compounds may not be suitable.
Properties
CAS No. |
76649-46-2 |
|---|---|
Molecular Formula |
C16H37Cl2N3O14S |
Molecular Weight |
598.4 g/mol |
IUPAC Name |
N'-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;formaldehyde;formic acid;hexanedioic acid;sulfuric acid;hydrochloride |
InChI |
InChI=1S/C6H10O4.C4H13N3.C3H5ClO.2CH2O2.CH2O.ClH.H2O4S/c7-5(8)3-1-2-4-6(9)10;5-1-3-7-4-2-6;4-1-3-2-5-3;2*2-1-3;1-2;;1-5(2,3)4/h1-4H2,(H,7,8)(H,9,10);7H,1-6H2;3H,1-2H2;2*1H,(H,2,3);1H2;1H;(H2,1,2,3,4) |
InChI Key |
KOIQENKTQNCWPD-UHFFFAOYSA-N |
Canonical SMILES |
C=O.C1C(O1)CCl.C(CCC(=O)O)CC(=O)O.C(CNCCN)N.C(=O)O.C(=O)O.OS(=O)(=O)O.Cl |
Related CAS |
76649-46-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


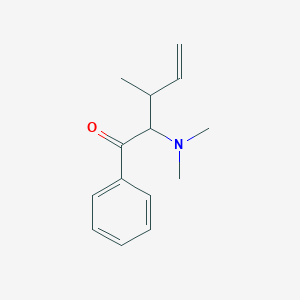

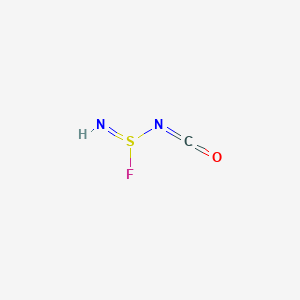

![1-[(2-Bromophenyl)methyl]-1-ethylaziridin-1-ium chloride](/img/structure/B14437727.png)
![3-Chloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14437747.png)
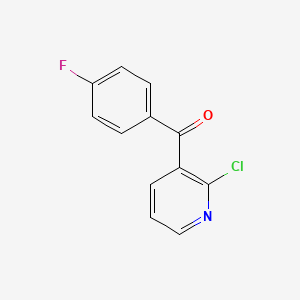
![[3-(Acetyloxy)-2-oxo-2H-pyran-6-yl]methylene diacetate](/img/structure/B14437763.png)
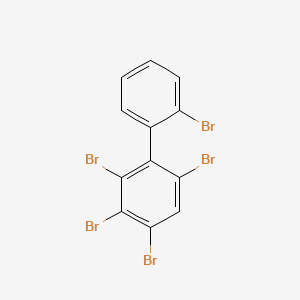
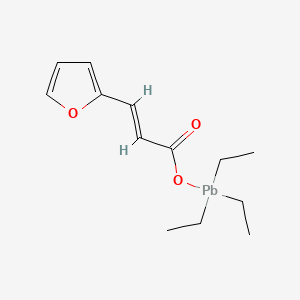
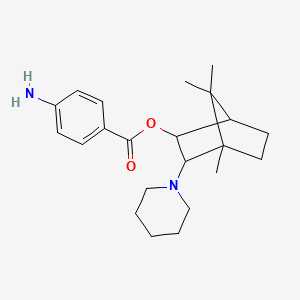
![2,2'-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid](/img/structure/B14437790.png)

